molecular formula C9H20N2 B1337767 1-(2-aminoethyl)-N,N-dimethylcyclopentan-1-amine

1-(2-aminoethyl)-N,N-dimethylcyclopentan-1-amine

Cat. No.: B1337767
M. Wt: 156.27 g/mol
InChI Key: CBQNHKPVVMEGRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-aminoethyl)-N,N-dimethylcyclopentan-1-amine is an organic compound that belongs to the class of amines It features a cyclopentane ring substituted with an aminoethyl group and two N, N-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-aminoethyl)-N,N-dimethylcyclopentan-1-amine typically involves the following steps:

    Starting Materials: Cyclopentanone, ethylenediamine, and dimethylamine.

    Reaction Steps:

Industrial Production Methods

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions (e.g., temperature, pressure) are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-aminoethyl)-N,N-dimethylcyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: The amino and dimethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-N,N-dimethylcyclopentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)-N, N-dimethylcyclohexanamine: Similar structure but with a cyclohexane ring.

    1-(2-Aminoethyl)-N, N-dimethylcyclobutanamine: Similar structure but with a cyclobutane ring.

Uniqueness

1-(2-aminoethyl)-N,N-dimethylcyclopentan-1-amine is unique due to its specific ring size and substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

1-(2-aminoethyl)-N,N-dimethylcyclopentan-1-amine

InChI

InChI=1S/C9H20N2/c1-11(2)9(7-8-10)5-3-4-6-9/h3-8,10H2,1-2H3

InChI Key

CBQNHKPVVMEGRM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCCC1)CCN

Origin of Product

United States

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